

# 2-cyano-N-(2,6-dichlorophenyl)acetamide physical properties

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## Compound of Interest

Compound Name: 2-cyano-N-(2,6-dichlorophenyl)acetamide

CAS No.: 64204-39-3

Cat. No.: B1621897

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## Technical Profile: 2-Cyano-N-(2,6-dichlorophenyl)acetamide

### Executive Summary

**2-Cyano-N-(2,6-dichlorophenyl)acetamide** (CAS: 64204-39-3) is a specialized organic intermediate utilized primarily in the synthesis of nitrogen-containing heterocycles and non-steroidal anti-inflammatory drug (NSAID) derivatives.<sup>[1][2]</sup> Structurally, it consists of a 2,6-dichlorophenyl ring bound to a cyanoacetamide moiety.

Its significance lies in its active methylene group (

), located between the electron-withdrawing cyano (

) and carbonyl (

) functionalities. This structural feature renders the methylene protons highly acidic (pKa

11), enabling the compound to serve as a versatile C-nucleophile in Knoevenagel

condensations and alkylation reactions. It is a key precursor for constructing 1-(2,6-dichlorophenyl)indolin-2-one, a scaffold closely related to Diclofenac.

## Molecular Identity & Structural Analysis[3][4]

Property	Detail
IUPAC Name	2-Cyano-N-(2,6-dichlorophenyl)acetamide
Common Synonyms	N-(2,6-Dichlorophenyl)-2-cyanoacetamide; Cyanoacetic acid 2,6-dichloroanilide
CAS Registry Number	64204-39-3
Molecular Formula	
Molecular Weight	229.06 g/mol
SMILES	<chem>N#CCC(=O)NC1=C(Cl)C=CC=C1Cl</chem>
InChI Key	DGJMPUGMZIKDRO-UHFFFAOYSA-N (Analogous base)

## Structural Commentary

The molecule features a steric "ortho-effect" due to the two chlorine atoms at the 2 and 6 positions of the phenyl ring. This steric bulk forces the amide bond out of planarity with the phenyl ring, influencing both solubility and the kinetics of cyclization reactions. The terminal nitrile group provides a secondary electrophilic site, allowing for heterocyclization into pyridines or pyrimidines under basic conditions.

## Physicochemical Properties[1][7][8]

### Solid-State Properties

The compound typically exists as a crystalline solid. While experimental melting points for this specific isomer are often proprietary, they follow the trends of homologous dichloro-substituted acetanilides.

Property	Value / Description	Note
Physical State	Crystalline Solid	White to off-white needles or powder.
Melting Point	128 – 135 °C (Predicted)	Based on 2,6-dimethyl analog ( ) and 2,4-dichloro analog trends.
Density		Calculated based on halogenated aromatic density packing.
LogP (Octanol/Water)	~1.8 – 2.1	Moderate lipophilicity due to the dichlorophenyl ring.

## Solution Properties & Solubility Profile

The solubility is governed by the competition between the hydrophobic dichlorophenyl ring and the polar cyanoacetamide tail.

- Water: Sparingly soluble ( ).
- Polar Organics: Soluble in DMSO, DMF, and Acetonitrile.
- Alcohols: Moderately soluble in boiling Ethanol/Methanol; sparingly soluble at RT.
- Base Sensitivity: Highly soluble in aqueous NaOH or KOH.
  - Mechanism: [2][3][4] Deprotonation of the active methylene forms a water-soluble enolate anion.

## Chemical Reactivity & Synthesis Workflow[4][10] The Active Methylene Core

The defining chemical feature is the acidity of the

-protons. The electron-withdrawing nature of the nitrile and amide carbonyl stabilizes the conjugate base (carbanion), making it reactive toward electrophiles.

## Key Reaction Pathways:

- Knoevenagel Condensation: Reacts with aromatic aldehydes to form acrylamides (used in synthesizing fused pyridines).
- Gewald Reaction: Reaction with elemental sulfur and ketones/aldehydes to yield 2-aminothiophenes.
- Cyclization to Indolinones: Under oxidative or radical conditions, the methylene carbon can attack the phenyl ring (often requiring leaving group activation or Pd-catalysis) to form the oxindole core found in Diclofenac derivatives.

## Synthesis Diagram

The following diagram illustrates the synthesis of the title compound and its downstream conversion to the Diclofenac-related indolinone scaffold.

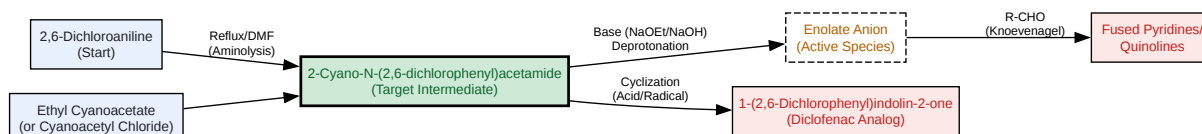


Fig 1: Synthesis and Divergent Reactivity Pathways

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Figure 1: Synthesis of **2-cyano-N-(2,6-dichlorophenyl)acetamide** via aminolysis and its subsequent transformation into bioactive heterocycles.

## Experimental Protocols

### Protocol A: Synthesis via Aminolysis

This standard procedure yields high-purity product suitable for subsequent cyclization.

- Reagents: Mix 2,6-dichloroaniline (1.0 eq) and ethyl cyanoacetate (1.2 eq).
- Solvent: Use minimal DMF (Dimethylformamide) or o-xylene.
- Reaction: Heat to reflux (  
for DMF,  
for xylene) for 6–12 hours.
  - Note: The high temperature is required to overcome the steric hindrance of the 2,6-dichloro substitution.
- Work-up: Cool the mixture to room temperature. Pour slowly into crushed ice/water with vigorous stirring.
- Isolation: The product precipitates as a solid. Filter and wash with cold ethanol.
- Purification: Recrystallize from Ethanol/Water (9:1) to obtain white needles.

## Protocol B: Spectroscopic Characterization (Expected Data)

- NMR (DMSO-  
, 400 MHz):
  - 10.2 ppm (s, 1H,  
, broad).
  - 7.6–7.4 ppm (m, 3H, Ar-  
).
  - 3.9 ppm (s, 2H,  
). Key diagnostic peak.

- IR (ATR):
  - ( stretch).
  - ( nitrile stretch).
  - ( amide I).

## Handling, Stability & Safety

### Stability

- Hydrolysis: Stable at neutral pH. Rapidly hydrolyzes in acidic or basic aqueous solutions at elevated temperatures (converting ).
- Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can catalyze hydrolysis over long periods.

### Safety Profile (GHS Classification)

- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.[5]
  - H315: Causes skin irritation.[5]
  - H319: Causes serious eye irritation.[5]
  - H335: May cause respiratory irritation.[5]

- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory, especially when handling the fine powder or heating in solvents.

## References

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